2,4-Difluorophenylglyoxal hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

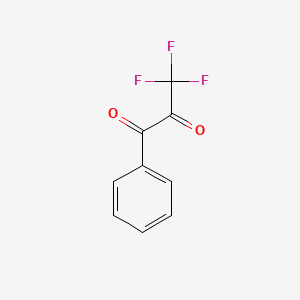

2,4-Difluorophenylglyoxal hydrate is a chemical compound with the empirical formula C8H6F2O3 and a molecular weight of 188.13 . It is used in the synthesis of biologically active 1,2,4-triazine derivatives and also as a pharmaceutical intermediate .

Molecular Structure Analysis

The SMILES string of 2,4-Difluorophenylglyoxal hydrate is[H]O [H].FC1=C (C=CC (F)=C1)C (C ([H])=O)=O . This indicates that the molecule consists of a phenyl ring with two fluorine atoms at positions 2 and 4, and a glyoxal group attached to the phenyl ring. Physical And Chemical Properties Analysis

2,4-Difluorophenylglyoxal hydrate is a solid compound . Its molecular weight is 188.13 g/mol . The InChI code for this compound is1S/C8H4F2O2.H2O/c9-5-1-2-6 (7 (10)3-5)8 (12)4-11;/h1-4H;1H2 .

科学的研究の応用

Synthesis of Biologically Active 1,2,4-Triazine Derivatives

“2,4-Difluorophenylglyoxal hydrate” can be used in the synthesis of biologically active 1,2,4-triazine derivatives . These derivatives have been studied for their potential applications in medicinal chemistry due to their wide range of biological activities.

Pharmaceutical Intermediate

This compound can also be used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of

作用機序

While the specific mechanism of action for 2,4-Difluorophenylglyoxal hydrate is not mentioned, it’s worth noting that DPP-4 inhibitors, which have structural similarities to this compound, work by increasing the levels of active GLP-1 and GIP by inhibiting DPP-4 enzymatic activity. This improves hyperglycemia in a glucose-dependent manner by increasing serum insulin levels and decreasing serum glucagon levels .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral according to the GHS classification . It has the signal word “Danger” and the hazard statement H301 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

特性

IUPAC Name |

2-(2,4-difluorophenyl)-2-oxoacetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O2.H2O/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-4H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILNRTMGRXGXSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382025 |

Source

|

| Record name | 2,4-DIFLUOROPHENYLGLYOXAL HYDRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluorophenylglyoxal hydrate | |

CAS RN |

79784-36-4 |

Source

|

| Record name | 2,4-DIFLUOROPHENYLGLYOXAL HYDRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)